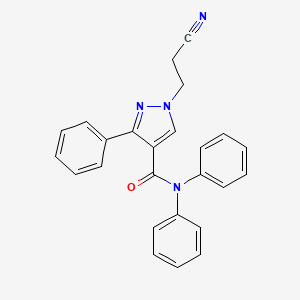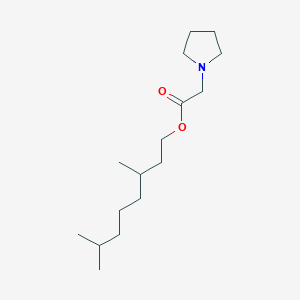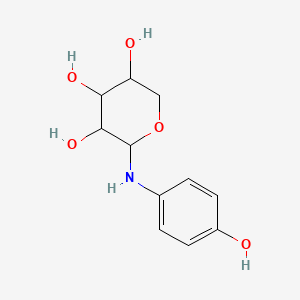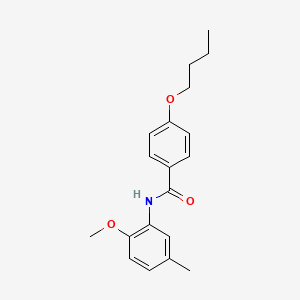![molecular formula C17H19BrO4 B5220048 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene, also known as BDP-9066, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene involves its ability to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene inhibits the activity of the enzyme AKT, which is known to be overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene has also been shown to have anti-inflammatory properties. Specifically, 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in the development of several inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments is its specificity for AKT inhibition. Unlike other AKT inhibitors, 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene does not inhibit other kinases, which can lead to off-target effects. However, one of the limitations of using 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene. One potential future direction is the development of more soluble derivatives of 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene that can be administered more easily in vivo. Another potential future direction is the study of 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene in combination with other anticancer agents to determine if it has synergistic effects. Additionally, the study of 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene in other disease models, such as inflammatory diseases, may also be a promising future direction.
Conclusion:
1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene is a chemical compound that has shown promise as a potential anticancer agent. Its specificity for AKT inhibition and anti-inflammatory properties make it an attractive target for further study. While there are limitations to its use in lab experiments, there are several future directions for the study of 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene that may lead to its eventual use in the clinic.
Synthesis Methods
The synthesis method for 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-[2-(3-bromophenoxy)ethoxy]ethanol. Finally, this intermediate is reacted with 2-methoxyphenol to form 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene.
Scientific Research Applications
1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene has been the subject of several scientific research studies due to its potential applications in the field of medicine. One of the most promising applications of 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene is its use as a potential anticancer agent. Studies have shown that 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene has the ability to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-16-7-2-3-8-17(16)22-12-10-20-9-11-21-15-6-4-5-14(18)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFVIHDPQTRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)




![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)